molecular formula C24H26N4O4S B5518612 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5518612
M. Wt: 466.6 g/mol
InChI Key: BPRSJCFIBAJZJA-KOEQRZSOSA-N
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Description

Synthesis Analysis

The synthesis of benzene sulfonamide derivatives often involves microwave irradiation and conventional heating methods. For example, derivatives have been synthesized using microwave irradiation, confirming their chemical structures through 1H NMR, 13CNMR, and HRMS techniques. This approach not only validates the method but also introduces efficiency and selectivity in the synthesis process (Gul et al., 2016).

Molecular Structure Analysis

X-ray crystallography has provided detailed insights into the molecular structure of benzene sulfonamide derivatives. The study reveals the crystal structure, showcasing the molecular docking and bioassay studies as cyclooxygenase-2 inhibitors, providing a framework for understanding the interaction within the enzyme's active site (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving benzene sulfonamide derivatives are varied and complex, leading to a broad spectrum of bioactivity. These compounds have been synthesized and tested for their inhibitory effects against carbonic anhydrase enzymes, demonstrating significant potential in bioactive studies (Gul et al., 2016).

Scientific Research Applications

Crystal Structure Analysis

  • Research into the crystal structures of various N-acylhydrazone isomers, closely related to the chemical , revealed insights into their molecular conformations and interactions. These studies provide valuable information on the molecular arrangement, helping to understand the physical and chemical properties of these compounds (Purandara et al., 2021).

Carbonic Anhydrase Inhibition

  • A study on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally similar, demonstrated their potential as inhibitors of carbonic anhydrase, an enzyme significant in many physiological processes. These findings are relevant for understanding the biological activity and potential therapeutic applications of such compounds (Gul et al., 2016).

Photodynamic Therapy Applications

  • Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including Schiff base structures similar to the compound , highlighted its potential in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and photodegradation properties of these compounds are significant for their effectiveness in this therapy (Pişkin et al., 2020).

Antimicrobial and Antifungal Activity

  • Another study synthesized novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety and evaluated their anti-HIV and antifungal activities. This demonstrates the potential of such compounds in developing new treatments for infectious diseases (Zareef et al., 2007).

Enzyme Inhibition and Molecular Docking Studies

  • Schiff bases of sulfa drugs, including derivatives of benzenesulfonamide, have been studied for their enzyme inhibition properties and molecular docking. This research provides insights into the potential biochemical interactions and therapeutic applications of these compounds (Alyar et al., 2019).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-27(2)20-11-9-19(10-12-20)17-25-26-24(29)18-28(21-13-15-22(32-3)16-14-21)33(30,31)23-7-5-4-6-8-23/h4-17H,18H2,1-3H3,(H,26,29)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRSJCFIBAJZJA-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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